5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-
Brand Name: Vulcanchem
CAS No.: 144373-58-0
VCID: VC0179463
InChI: InChI=1S/C8H9NO5/c10-5-1-4(6(11)12)2-8(14-5)3-9-7(8)13/h4H,1-3H2,(H,9,13)(H,11,12)/t4-,8+/m0/s1
SMILES: C1C(CC2(CNC2=O)OC1=O)C(=O)O
Molecular Formula: C8H9NO5
Molecular Weight: 199.162

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-

CAS No.: 144373-58-0

Cat. No.: VC0179463

Molecular Formula: C8H9NO5

Molecular Weight: 199.162

* For research use only. Not for human or veterinary use.

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- - 144373-58-0

Specification

CAS No. 144373-58-0
Molecular Formula C8H9NO5
Molecular Weight 199.162
IUPAC Name (4R,8R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid
Standard InChI InChI=1S/C8H9NO5/c10-5-1-4(6(11)12)2-8(14-5)3-9-7(8)13/h4H,1-3H2,(H,9,13)(H,11,12)/t4-,8+/m0/s1
Standard InChI Key CCVGLMFDAMROFT-RNHFCUEFSA-N
SMILES C1C(CC2(CNC2=O)OC1=O)C(=O)O

Introduction

Structural Information

Basic Structural Features

The title compound belongs to the class of oxa-azaspiro compounds, specifically featuring a spirocyclic structure where a cyclic ether and a nitrogen-containing heterocycle share a common carbon atom. The stereochemistry is defined as (4R,8R)-rel-, indicating the relative configuration at positions 4 and 8 . The compound incorporates both oxygen and nitrogen atoms in a bicyclic framework with a carboxylic acid functional group at position 8 and two carbonyl groups at positions 1 and 6 .

Molecular Identifiers

The compound carries several identifiers that facilitate its cataloging and identification in chemical databases:

ParameterValue
CAS Number144373-58-0
Molecular FormulaC₈H₉NO₅
Molecular Weight199.161 g/mol

These identifiers enable researchers to precisely locate and reference this compound in various chemical databases and publications .

Stereochemistry and Configuration

The (4R,8R)-rel- designation in the compound's name refers to the relative stereochemistry at carbons 4 and 8, which is crucial for its biological activity and chemical reactivity . This stereochemical configuration contributes significantly to the compound's three-dimensional structure and its ability to interact with biological targets in specific ways . The spirocyclic nature of the compound creates a rigid three-dimensional structure that constrains conformational flexibility, potentially enhancing receptor binding specificity.

Physical and Chemical Properties

Physical Characteristics

While specific empirical data on the physical state and appearance of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- is limited in the available search results, related spirocyclic compounds typically appear as crystalline solids with defined melting points . The compound's molecular weight of 199.161 g/mol places it in a range favorable for drug-like properties according to Lipinski's Rule of Five, suggesting potential pharmacological relevance .

Chemical Reactivity

The carboxylic acid functional group at position 8 makes this compound amenable to various chemical transformations, including esterification, amide formation, and reduction . The presence of two carbonyl groups at positions 1 and 6 provides additional reactive sites for nucleophilic addition reactions . The nitrogen atom in the azaspiro system can participate in alkylation, acylation, and other nitrogen-directed chemistry, making this compound versatile in synthetic applications.

Spectroscopic Properties

Spectroscopic data for this compound and related derivatives provide valuable insights into its structural characteristics:

The InChI representation offers a standardized way to encode the compound's structure:
InChI=1S/C8H9NO5/c10-5-3-8(4-9-7(5)14)1-2-6(11)13-8/h6H,1-4H2,(H,11,12)

This structural representation enables computational analysis and provides a unique identifier for database searches and structural comparisons .

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- typically involves a multi-step process starting from appropriate precursors containing the necessary carbon framework . Key steps often include cyclization reactions to form the spirocyclic core, followed by functional group transformations to install the carboxylic acid and carbonyl groups .

Applications and Biological Activity

Pharmaceutical Applications

The title compound and its derivatives have significant potential in pharmaceutical research due to several key characteristics:

  • The spirocyclic structure provides conformational rigidity, which can enhance binding specificity to biological targets.

  • The presence of both oxygen and nitrogen atoms in the ring system creates potential hydrogen bonding sites for interaction with receptors.

  • The carboxylic acid functionality serves as a versatile handle for further derivatization, enabling the synthesis of various analogs with potentially enhanced biological activities .

Use as a Synthetic Intermediate

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- functions as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry . Its derivatives have been explored in various research contexts:

  • The compound serves as a building block for the development of biologically active molecules with potential therapeutic applications .

  • Its derivatives are utilized in research settings for exploring structure-activity relationships in drug development.

  • The unique spirocyclic structure makes it valuable in the design of molecules with specific three-dimensional orientations required for biological activity.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of the title compound have been identified and studied:

  • 5-Oxa-2-azaspiro[3.5]nonane (CAS: 138387-19-6) - The parent compound lacking the carboxylic acid and carbonyl functionalities .

  • 5-Oxa-2-azaspiro[3.5]nonane hydrochloride - A salt form of the parent compound .

  • 5-Oxa-2-azaspiro[3.5]nonane oxalate - Another salt form with potentially different physicochemical properties .

  • 6-Oxa-2-azaspiro[3.5]nonane hydrochloride - A structural isomer with the oxygen atom at position 6 instead of position 5 .

Functionalized Derivatives

Various functionalized derivatives of the title compound have been synthesized for specific applications:

  • 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylmethyl ester, (4R,8R)-rel- - An ester derivative that likely serves as a protected form of the carboxylic acid .

  • 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid - A Boc-protected derivative that serves as a versatile precursor for synthesizing biologically active molecules.

The table below summarizes key information about these related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
5-Oxa-2-azaspiro[3.5]nonane138387-19-6C₇H₁₃NO127.18
5-Oxa-2-azaspiro[3.5]nonane hydrochlorideNot specifiedC₇H₁₄ClNO163.64 (approx.)
5-Oxa-2-azaspiro[3.5]nonane oxalate1427359-47-4C₉H₁₅NO₅217.22
6-Oxa-2-azaspiro[3.5]nonane hydrochloride1359656-29-3C₇H₁₄ClNO163.64
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylmethyl ester, (4R,8R)-rel-144373-56-8C₁₅H₁₅NO₅289.29
2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid1782355-62-7C₁₃H₂₁NO₅271.31

This range of related compounds demonstrates the versatility of the oxa-azaspiro scaffold and its potential for modification to create compounds with specific properties and applications .

Research Findings

Structure-Activity Relationships

While specific research on the title compound's structure-activity relationships is limited in the provided search results, studies on related spirocyclic compounds highlight several important considerations:

  • The spatial orientation of substituents in spirocyclic systems plays a crucial role in determining biological activity, as evidenced by NOE (Nuclear Overhauser Effect) studies that help assign the spatial orientation of groups attached to the ring system .

  • The spirocyclic scaffold provides a rigid three-dimensional structure that can enhance receptor binding specificity by restricting conformational flexibility.

  • The presence of the carboxylic acid functionality allows for further derivatization, which can tune the compound's physicochemical properties and biological activities .

Synthetic Methodology Developments

Research into the synthesis of oxa-azaspiro compounds has led to several methodological developments:

  • The development of efficient cyclization protocols to form the spirocyclic core structure .

  • Stereoselective approaches to control the configuration at key stereocenters, which is critical for biological activity .

  • Protecting group strategies, such as the use of Boc protection for the nitrogen atom, to enable selective functionalization of different parts of the molecule.

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